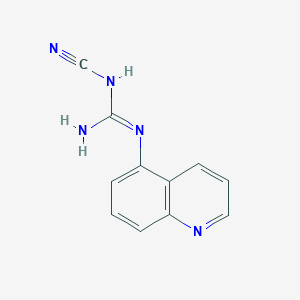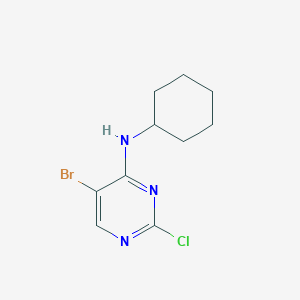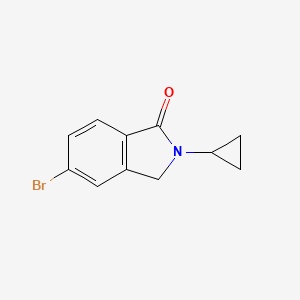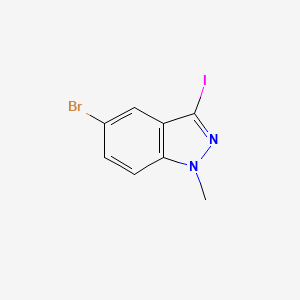![molecular formula C16H15N3O3 B3038505 (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine CAS No. 866049-33-4](/img/structure/B3038505.png)
(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrogen atom in its structure, which suggests that it could participate in various chemical reactions involving the formation or breaking of nitrogen-containing bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and the various substituents attached to it. The presence of the nitrophenyl group could potentially introduce interesting electronic properties .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound could undergo would depend on the exact positions and nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Instability
- Electrochemical Characteristics : The electrochemical behavior of compounds related to (NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine has been studied, focusing on the instability of their reduction products in various media (Hazard et al., 1991).
Antimalarial Activity
- Antimalarial Potency : A series of compounds structurally similar to this compound have shown increasing antimalarial potency against Plasmodium berghei in mice, correlating with specific structural features (Werbel et al., 1986).
Mutagenicity and Reactivity
- Photolytic Generation and Mutagenic Potential : Research on analogs of this compound has indicated their potential to form highly reactive and mutagenic derivatives upon photolysis, impacting mutation assays (Wild & Dirr, 1988).
Psycho- and Neurotropic Profiling
- Psychoactive and Neurotropic Properties : Studies on compounds structurally related to this compound have identified specific derivatives with sedative, anti-anxiety, anti-amnesic, and antihypoxic effects, showing potential for psychoactive applications (Podolsky, Shtrygol’, & Zubkov, 2017).
Antimicrobial and Anti-Inflammatory Properties
- Antimicrobial and Anti-Inflammatory Activity : Novel substituted derivatives of related quinolinone compounds have been synthesized and demonstrated antimicrobial and anti-inflammatory activities, indicating potential pharmaceutical applications (Kumar, Fernandes, & Kumar, 2014).
Vasorelaxing Activity
- Vasorelaxing Effects : Alpha-methylidene-gamma-butyrolactone bearing derivatives of quinolin-2(1H)-ones, closely related to this compound, have been synthesized and evaluated for their vasorelaxing activity, showing potential in vascular health research (Wang, Zhao, & Kuo, 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-17-16(13-6-3-8-14(11-13)19(21)22)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11,20H,4,7,10H2/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDJAPYGMXDPU-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=NO)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)/C(=N\O)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(6-Chloropyridin-3-yl)methoxy]quinoline](/img/structure/B3038423.png)
methanone](/img/structure/B3038424.png)
![1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine](/img/structure/B3038425.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038431.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B3038434.png)
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)






